Bradykinin (1-5)

Übersicht

Beschreibung

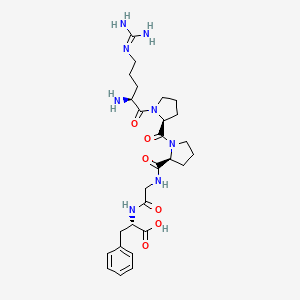

Bradykinin (1-5): ist ein wichtiges stabiles Metabolit von Bradykinin, das durch die proteolytische Wirkung des Angiotensin-Converting-Enzyms (ACE) gebildet wird. Es ist ein kurzes Peptid, das aus fünf Aminosäuren besteht: Arginin, Prolin, Prolin, Glycin und Phenylalanin. Bradykinin (1-5) ist bekannt für seine Rolle in verschiedenen physiologischen Prozessen, einschließlich Vasodilatation, Entzündung und Schmerzmodulation .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Bradykinin (1-5) kann durch Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess beinhaltet das schrittweise Hinzufügen geschützter Aminosäuren zu einem festen Harz, gefolgt von Deprotektion und Spaltung vom Harz. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie HBTU oder DIC und Deprotektionsreagenzien wie TFA .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bradykinin (1-5) beinhaltet die großtechnische SPPS unter Verwendung automatisierter Peptidsynthesizer, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist für die Skalierbarkeit optimiert, mit strengen Qualitätskontrollmaßnahmen, um Konsistenz und Compliance mit den behördlichen Standards zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bradykinin (1-5) can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection reagents such as TFA .

Industrial Production Methods: Industrial production of Bradykinin (1-5) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Enzymatic Formation and Degradation

Bradykinin (1-5) is generated via angiotensin-converting enzyme (ACE)-mediated cleavage of bradykinin (BK), which removes the C-terminal four amino acids (Phe-Ser-Pro-Phe-Arg) . This reaction occurs in vivo and in vitro, with ACE acting as the primary catalyst.

Inhibition of Thrombin-Induced Platelet Aggregation

Bradykinin (1-5) selectively inhibits thrombin-induced platelet aggregation via receptor-mediated mechanisms.

This activity occurs without vasodilatory effects, distinguishing it from intact bradykinin .

Structural Stability and Solvent-Dependent Conformations

Gas-phase studies reveal solvent-dependent structural forms of Bradykinin (1-5), influencing its reactivity.

Molecular dynamics simulations correlate compact structures with stabilized intramolecular hydrogen bonds, while extended forms lack such interactions .

Receptor Interactions and Signaling Modulation

Bradykinin (1-5) interacts with bradykinin receptors (B1/B2), though with lower affinity compared to BK.

The peptide’s inability to activate B1 receptors (upregulated in inflammation) limits its role in inflammatory pathways .

Chemical Modifications and Stability

Bradykinin (1-5) exhibits resistance to enzymatic degradation compared to BK, enhancing its bioavailability.

| Protease | Effect on Bradykinin (1-5) | Effect on Bradykinin | Reference |

|---|---|---|---|

| ACE | Resistant | Degraded to BK (1-5) | |

| Neprilysin | Partial degradation | Rapid cleavage | |

| Carboxypeptidase N | No effect | Cleaves C-terminal Arg |

Interactions with ACE Inhibitors

ACE inhibitors increase endogenous Bradykinin (1-5) levels by blocking BK degradation.

| ACE Inhibitor | [Bradykinin (1-5)] Increase | Clinical Correlation | Reference |

|---|---|---|---|

| Captopril | 2–3 fold | Linked to reduced platelet aggregation | |

| Lisinopril | 1.5–2 fold | Potential angioedema risk |

This interaction underscores its therapeutic relevance in cardiovascular pathologies .

Wissenschaftliche Forschungsanwendungen

Bradykinin (1-5) is recognized for its role in modulating physiological processes such as vasodilation, fibrinolysis, and platelet aggregation. It is particularly noted for its ability to inhibit thrombin-induced platelet aggregation without causing vasodilation, distinguishing it from its parent compound, bradykinin. This characteristic positions bradykinin (1-5) as a potential candidate for therapeutic applications in cardiovascular diseases.

Key Findings:

- Thrombin Inhibition: Bradykinin (1-5) significantly inhibits α-thrombin-induced platelet aggregation at calculated doses, demonstrating its potential as a selective thrombin inhibitor .

- Vasodilation Effects: In a study involving healthy subjects, bradykinin (1-5) did not affect forearm blood flow, indicating that it may serve specific roles in coagulation pathways without influencing vascular tone .

Clinical Implications

Bradykinin (1-5) has been implicated in various clinical conditions, particularly those associated with angioedema and cardiovascular disorders.

Angioedema:

Research indicates that increased levels of bradykinin and its metabolites are associated with angiotensin-converting enzyme (ACE) inhibitor-related angioedema. The ratio of bradykinin to bradykinin (1-5) is significantly elevated in patients experiencing this condition, suggesting that impaired degradation of bradykinin contributes to the pathophysiology of angioedema .

Case Studies:

- A study involving 41 patients with ACE inhibitor-associated angioedema revealed that while bradykinin levels were elevated, bradykinin (1-5) levels remained stable, reinforcing the notion that the accumulation of bradykinin rather than its metabolites drives the symptoms .

Analytical Techniques for Measurement

The quantification of bradykinin (1-5) is crucial for understanding its biological roles and therapeutic potential. Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure kinin peptides in biological samples.

Methodology:

A validated LC-MS/MS method has been established for the sensitive determination of kinin peptides, including bradykinin (1-5). This method allows for comprehensive analysis in various disease states such as COVID-19 and allergies, facilitating insights into their pathophysiological roles .

Therapeutic Potential

Bradykinin (1-5) exhibits promise in therapeutic contexts, particularly in regulating inflammatory responses and cardiovascular functions.

Inflammation and Pain Modulation:

Research suggests that bradykinin (1-5) may play a role in modulating inflammatory responses through interactions with specific receptors involved in pain signaling pathways .

Cardiovascular Protection:

The peptide's ability to selectively inhibit thrombin activity while avoiding vasodilatory effects could lead to novel treatment strategies for patients at risk of thrombotic events without compromising blood pressure stability .

Data Summary Table

Wirkmechanismus

Bradykinin (1-5) exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. These receptors are G protein-coupled receptors that mediate various signaling pathways, leading to vasodilation, increased vascular permeability, and pain modulation. The activation of these receptors triggers downstream signaling cascades involving the release of nitric oxide, prostacyclin, and other mediators .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Bradykinin (1-7): Ein weiteres stabiles Metabolit von Bradykinin, das aus sieben Aminosäuren besteht.

Bradykinin (1-9): Das vollständige Bradykinin-Peptid, das aus neun Aminosäuren besteht.

Einzigartigkeit: Bradykinin (1-5) ist einzigartig in seiner Stabilität und seinen spezifischen biologischen Aktivitäten. Im Gegensatz zum vollständigen Bradykinin, das im Kreislauf schnell abgebaut wird, hat Bradykinin (1-5) eine längere Halbwertszeit und unterschiedliche physiologische Wirkungen. Seine kürzere Sequenz macht es auch einfacher, es in verschiedenen Forschungsanwendungen zu synthetisieren und zu untersuchen .

Biologische Aktivität

Bradykinin (BK) is a nonapeptide involved in various physiological and pathological processes, particularly in inflammation, pain modulation, and blood pressure regulation. Among its metabolites, Bradykinin (1-5) has emerged as a significant fragment that exhibits biological activity independent of the classical B1 and B2 receptor pathways. This article explores the biological activity of Bradykinin (1-5), including its mechanisms, effects on vascular function, and implications in clinical settings.

Overview of Bradykinin and Its Fragments

Bradykinin is generated from kininogen by the action of kallikreins and plays a crucial role in the kinin system. The peptide sequence of Bradykinin (1-9) can be cleaved into several fragments, including Bradykinin (1-5) and Bradykinin (1-7). Recent studies have shown that these fragments retain biological activity, challenging the traditional view that only the full-length peptide is active.

Table 1: Comparison of Bradykinin Fragments

| Fragment | Length | Biological Activity | Receptor Interaction |

|---|---|---|---|

| Bradykinin | 1-9 | Vasodilation, inflammation | B1, B2 |

| Bradykinin | 1-7 | Vasorelaxation, NO production | Not mediated by B1/B2 |

| Bradykinin | 1-5 | Inhibition of platelet aggregation | Not mediated by B1/B2 |

Nitric Oxide Production

Bradykinin (1-5) induces nitric oxide (NO) production in various cell types. Unlike its parent compound, the NO production elicited by Bradykinin (1-5) is not inhibited by B1 or B2 receptor antagonists, suggesting alternative signaling pathways are involved . This finding indicates that Bradykinin (1-5) can exert vasodilatory effects through mechanisms distinct from those typically associated with bradykinin signaling.

Vascular Effects

In studies using rat aortic rings, both Bradykinin (1-7) and Bradykinin (1-5) demonstrated concentration-dependent vasorelaxation. This effect was observed without involvement of classical bradykinin receptors, further supporting the notion that these fragments may act through novel pathways . Additionally, administration of these peptides resulted in significant hypotensive responses in vivo .

Thrombin-Induced Platelet Aggregation

Bradykinin (1-5) has been shown to inhibit thrombin-induced platelet aggregation effectively. In a controlled study involving healthy subjects, it was demonstrated that Bradykinin (1-5) could inhibit platelet aggregation by approximately 50% at specific dosages without causing vasodilation . This suggests potential therapeutic applications for Bradykinin (1-5) as a substrate-selective thrombin inhibitor.

Potential Therapeutic Applications

The unique properties of Bradykinin (1-5) open avenues for its use in various clinical scenarios:

- Cardiovascular Diseases : Its ability to induce vasodilation and inhibit platelet aggregation positions it as a candidate for treating conditions like hypertension and thrombosis.

- Inflammatory Disorders : Given its role in modulating inflammatory responses without triggering excessive vascular permeability, it may be beneficial in managing conditions like acute respiratory distress syndrome or sepsis.

Study on Vascular Reactivity

A study conducted on male rats assessed the vascular reactivity induced by different bradykinin fragments. The results indicated that both BK-(1-7) and BK-(1-5) significantly increased NO production across cell types tested. The absence of receptor-mediated inhibition highlights their potential as novel therapeutic agents .

Human Trials on Platelet Aggregation

In a double-blind study involving 36 participants, graded doses of Bradykinin and Bradykinin (1-5) were infused to evaluate their effects on forearm blood flow and tissue plasminogen activator release. The findings confirmed that while both peptides increased blood flow, only Bradykinin (1-5) inhibited thrombin-induced platelet aggregation without affecting other pathways .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSUMSBPLJWFSZ-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946610 | |

| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23815-89-6 | |

| Record name | Bradykinin (1-5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.